(2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a bromobenzylidene group, a dipropylamino group, and a hydroxybenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with a suitable benzofuran derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromobenzylidene group can be reduced to form a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(3-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
- (2Z)-2-(3-fluorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
- (2Z)-2-(3-methylbenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
Uniqueness
The presence of the bromine atom in (2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one imparts unique reactivity and properties compared to its analogs. This makes it particularly valuable for specific chemical transformations and applications where the bromine atom plays a crucial role.
Properties
Molecular Formula |
C22H24BrNO3 |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C22H24BrNO3/c1-3-10-24(11-4-2)14-18-19(25)9-8-17-21(26)20(27-22(17)18)13-15-6-5-7-16(23)12-15/h5-9,12-13,25H,3-4,10-11,14H2,1-2H3/b20-13- |
InChI Key |
FGHKMABUYXVRHB-MOSHPQCFSA-N |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)Br)/C2=O)O |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Br)C2=O)O |
Origin of Product |
United States |
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